

Head-to-head comparison of Ceralifimod with other second-generation S1P modulators

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Compound of Interest

Compound Name: Ceralifimod

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A Head-to-Head Comparison of Ceralifimod with Second-Generation S1P Modulators

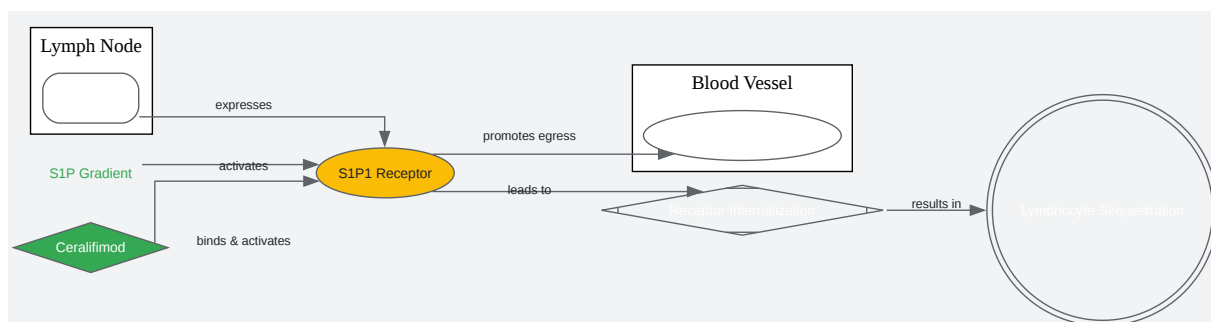
For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate (S1P) receptor modulators have emerged as a significant class of oral therapeutics for autoimmune diseases, particularly relapsing forms of multiple sclerosis (MS). By targeting S1P receptors, these drugs prevent the egress of lymphocytes from lymph nodes, thereby reducing the infiltration of autoreactive immune cells into the central nervous system. The first-generation S1P modulator, fingolimod, demonstrated efficacy but was associated with off-target effects due to its non-selective binding profile. This led to the development of second-generation modulators with improved selectivity, aiming for a better safety profile while maintaining or enhancing efficacy. This guide provides a detailed head-to-head comparison of **Ceralifimod** (ONO-4641), an investigational second-generation S1P modulator, with other approved second-generation agents: Ozanimod, Siponimod, and Ponesimod. The information is supported by available experimental data to aid researchers and drug development professionals in their understanding of these compounds.

Mechanism of Action: The S1P Signaling Pathway

Sphingosine-1-phosphate receptors (S1PRs) are a family of five G protein-coupled receptors (S1P1-5) that play crucial roles in various physiological processes, including immune cell trafficking.[1] The primary mechanism of action for S1P modulators in autoimmune diseases involves their effect on the S1P1 receptor on lymphocytes.[2] Binding of the modulator to S1P1 leads to receptor internalization and degradation, rendering the lymphocytes unresponsive to the natural S1P gradient that guides their exit from lymph nodes.[3] This sequestration of lymphocytes in the lymphoid organs reduces their circulation in the peripheral blood and subsequent infiltration into target tissues.[4] Second-generation S1P modulators were designed to be more selective for specific S1P receptor subtypes, primarily S1P1 and S1P5, to minimize the side effects associated with the activation of other subtypes like S1P3, which is linked to cardiovascular effects.[5] **Ceralifimod**, like other second-generation modulators, does not require phosphorylation to become active, unlike the first-generation compound fingolimod.



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Figure 1: Simplified S1P signaling pathway and the effect of **Ceralifimod**.

Comparative Analysis of Receptor Selectivity and Potency

The defining characteristic of second-generation S1P modulators is their enhanced selectivity for S1P1 and S1P5 receptors. This selectivity is crucial for minimizing off-target effects. The

following tables summarize the in vitro binding affinities (K_i) and functional potencies (EC₅₀) of **Ceralifimod**, Ozanimod, Siponimod, and Ponesimod for the five S1P receptor subtypes.

Table 1: S1P Receptor Binding Affinity (K_i, nM)

Compound	S1P1	S1P2	S1P3	S1P4	S1P5	Reference(s)
Ceralifimod	0.626	>5450	>5630	28.7	0.574	
Ozanimod	0.63	-	-	-	3.13	
Siponimod	-	>10,000	>1000	750	-	
Ponesimod	-	-	-	-	-	

Note: A comprehensive and directly comparable set of K_i values across all compounds from a single source is not available. Dashes indicate data not found in the reviewed sources.

Table 2: S1P Receptor Functional Potency (EC₅₀, nM)

Compound	S1P1	S1P2	S1P3	S1P4	S1P5	Reference(s)
Ceralifimod	0.0273	-	-	-	0.334	
Ozanimod	-	-	-	-	-	
Siponimod	0.46	>10,000	>1111	383.7	0.3	
Ponesimod	5.7	-	-	-	-	

Note: EC₅₀ values can vary depending on the specific assay used. Dashes indicate data not found in the reviewed sources.

From the available data, **Ceralifimod** demonstrates high potency for S1P1 and S1P5, with an EC₅₀ in the picomolar range for S1P1. This high potency is a key feature of this investigational drug.

Preclinical and Clinical Data Overview

While direct head-to-head clinical trials comparing **Ceralifimod** with other second-generation S1P modulators are not available, a comparison can be drawn from their individual preclinical and clinical study results.

Ceralifimod (ONO-4641)

In preclinical models of experimental autoimmune encephalomyelitis (EAE), a model for MS, **Ceralifimod** demonstrated a dose-dependent reduction in disease severity and lymphocyte infiltration into the spinal cord. It was also shown to prevent relapse in a relapsing-remitting EAE model. In a Phase 2 clinical trial (DreaMS), **Ceralifimod** significantly reduced the number of new or enlarging T2 lesions in patients with relapsing-remitting MS. However, the clinical development of **Ceralifimod** for MS was discontinued for strategic reasons.

Ozanimod

Ozanimod has been approved for the treatment of relapsing forms of MS. Its efficacy was demonstrated in the Phase 3 RADIANCE and SUNBEAM trials.

Siponimod

Siponimod is approved for the treatment of active secondary progressive MS. The Phase 3 EXPAND trial showed that Siponimod significantly reduced the risk of disability progression compared to placebo.

Ponesimod

Ponesimod is approved for the treatment of relapsing forms of MS. In the Phase 3 OPTIMUM trial, Ponesimod demonstrated superiority over teriflunomide in reducing the annualized relapse rate.

Table 3: Comparative Pharmacodynamic and Pharmacokinetic Properties

Parameter	Ceralifimod	Ozanimod	Siponimod	Ponesimod
Requires Phosphorylation	No	No	No	No
Lymphocyte Reduction	Dose-dependent reduction observed in preclinical studies	~57% reduction from baseline	~70% reduction from baseline	~70% reduction from baseline
Lymphocyte Recovery	-	~1 month	~10 days	~1-2 weeks
Elimination Half-life	-	-	-	-

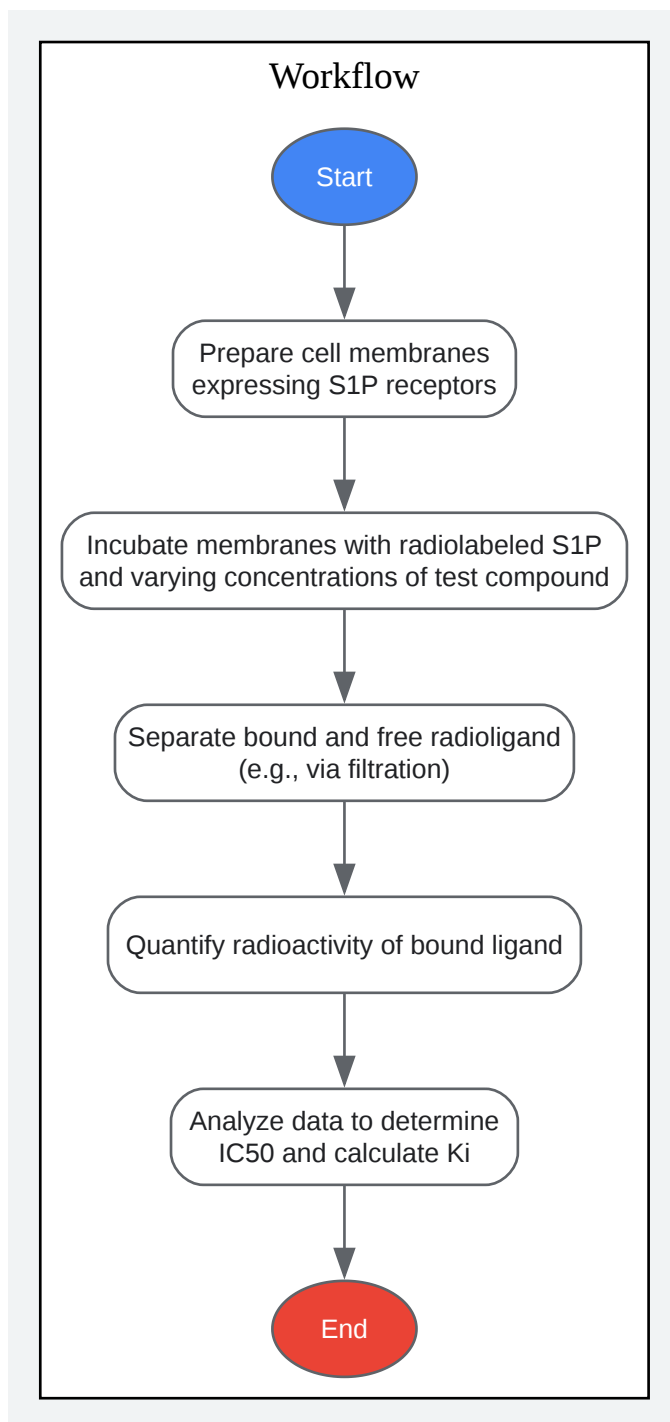
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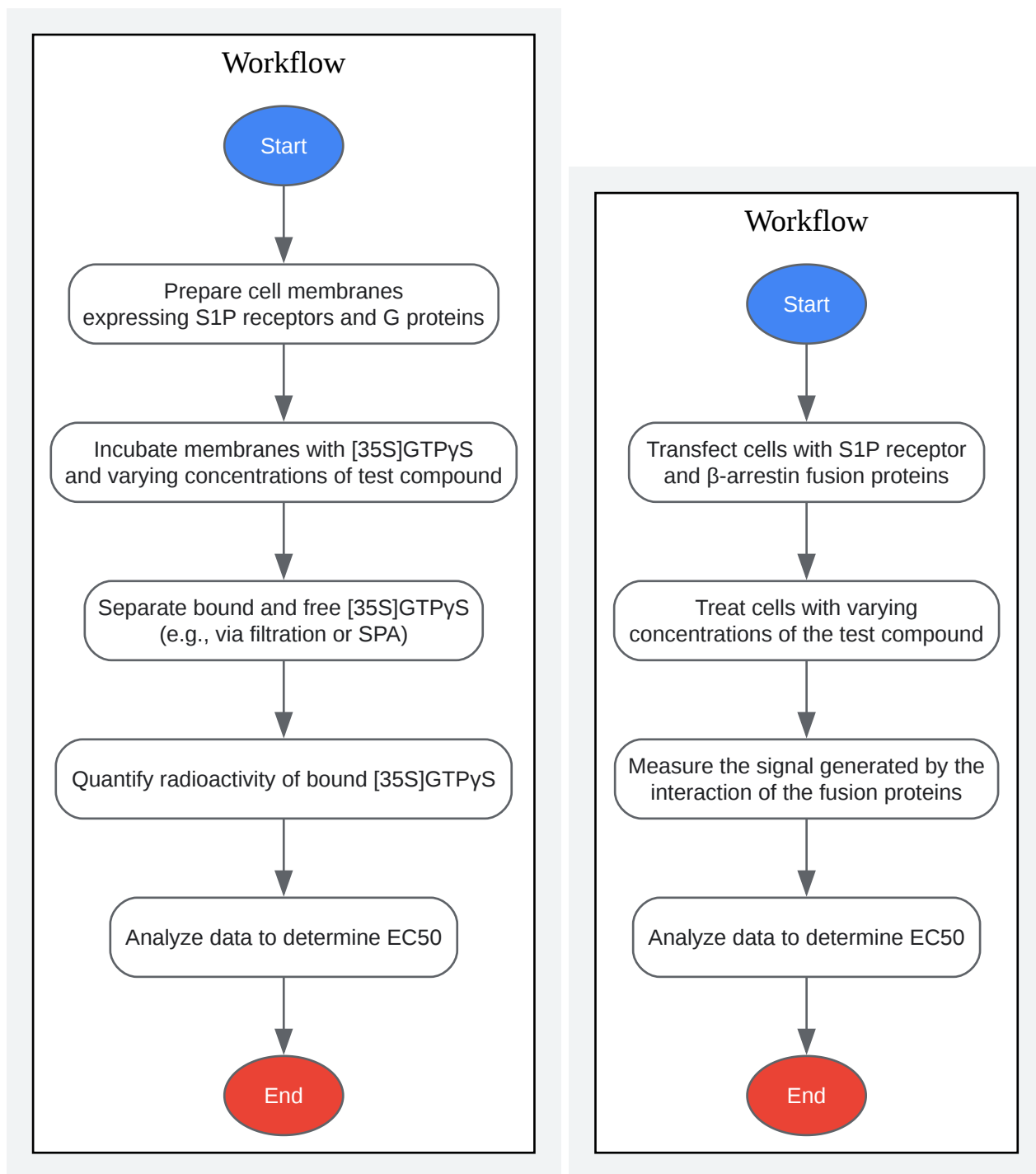
Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the presented data. Below are generalized protocols for key assays used in the characterization of S1P modulators.

Radioligand Binding Assay

This assay is used to determine the binding affinity (K_i) of a compound for a specific receptor.





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